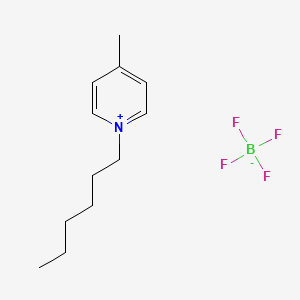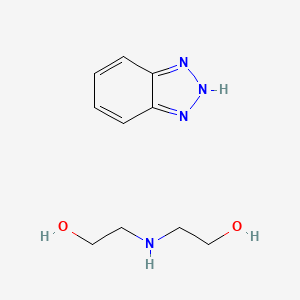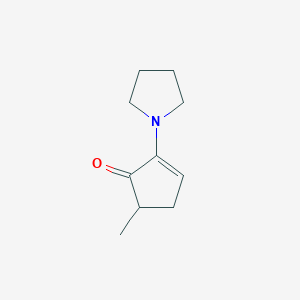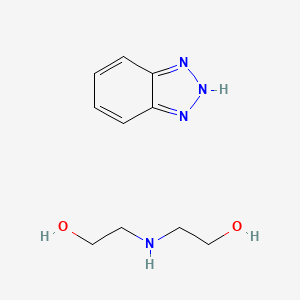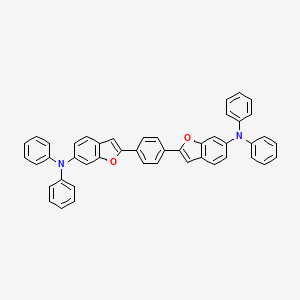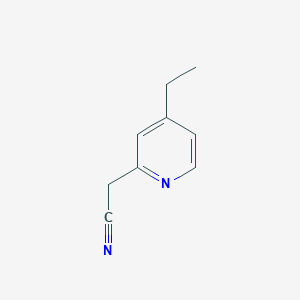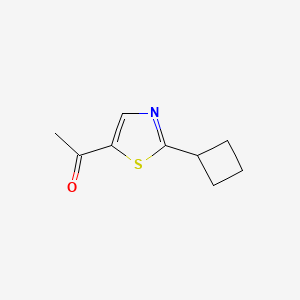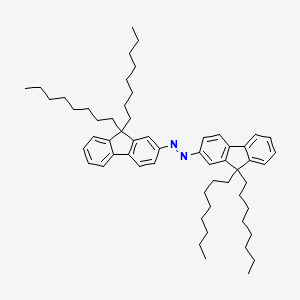
1-(2-Chloranyl-3-methyl-phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloranyl-3-methyl-phenyl)ethanol is an organic compound with the molecular formula C9H11ClO. It is characterized by the presence of a chloranyl group and a methyl group attached to a phenyl ring, along with an ethanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chloranyl-3-methyl-phenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-methylbenzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloranyl-3-methyl-phenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The chloranyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl ethanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloranyl-3-methyl-phenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloranyl-3-methyl-phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chloro-4-methyl-phenyl)ethanol
- 1-(2-Chloro-3-ethyl-phenyl)ethanol
- 1-(2-Chloro-3-methyl-phenyl)propanol
Comparison: 1-(2-Chloranyl-3-methyl-phenyl)ethanol is unique due to the specific positioning of the chloranyl and methyl groups on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .
Eigenschaften
Molekularformel |
C9H11ClO |
|---|---|
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
1-(2-chloro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,1-2H3 |
InChI-Schlüssel |
NDTUMMVKXZNAIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


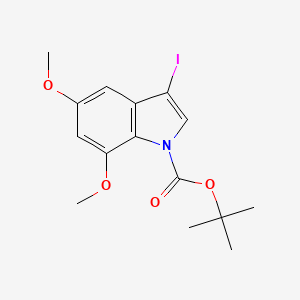
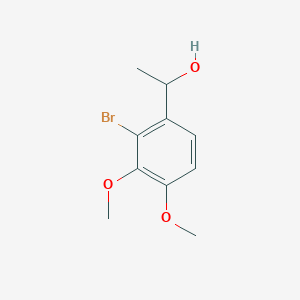
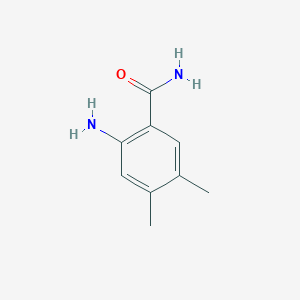
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
